2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 1-ethyl-1H-pyrazole-5-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(1-methyl-1H-pyrazol-5-yl)acetamide
- 2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-3-yl)acetamide
- 2-(4-bromophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-(1-ethyl-1H-pyrazol-5-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C13H14ClN3O |
---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C13H14ClN3O/c1-2-17-12(7-8-15-17)16-13(18)9-10-3-5-11(14)6-4-10/h3-8H,2,9H2,1H3,(H,16,18) |
InChI Key |
KOBPDFWHTKNCEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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